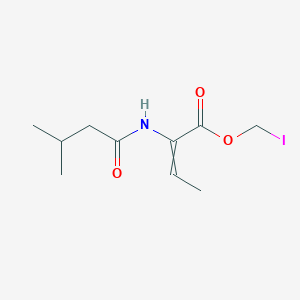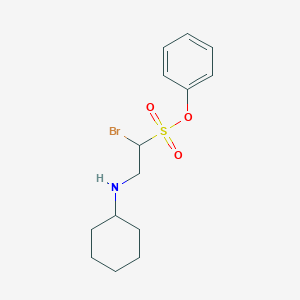
Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate is a complex organic compound that features a phenyl group, a bromine atom, a cyclohexylamino group, and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate typically involves multiple steps, starting with the bromination of a phenyl ethane derivative. The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . The subsequent introduction of the cyclohexylamino group can be accomplished through nucleophilic substitution reactions, where the bromine atom is replaced by the cyclohexylamino group . Finally, the sulfonate group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonate group play crucial roles in the compound’s reactivity and binding affinity . The cyclohexylamino group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 1-bromo-2-(methylamino)ethane-1-sulfonate: Similar structure but with a methylamino group instead of a cyclohexylamino group.
Phenyl 1-chloro-2-(cyclohexylamino)ethane-1-sulfonate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
CAS-Nummer |
87975-12-0 |
|---|---|
Molekularformel |
C14H20BrNO3S |
Molekulargewicht |
362.28 g/mol |
IUPAC-Name |
phenyl 1-bromo-2-(cyclohexylamino)ethanesulfonate |
InChI |
InChI=1S/C14H20BrNO3S/c15-14(11-16-12-7-3-1-4-8-12)20(17,18)19-13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2 |
InChI-Schlüssel |
ROEYTIARHNJWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(S(=O)(=O)OC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



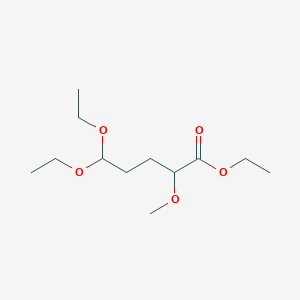
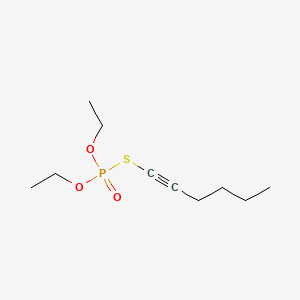
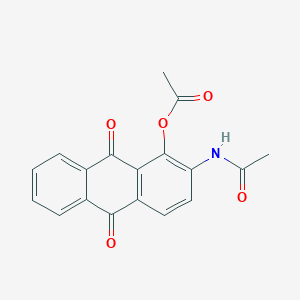

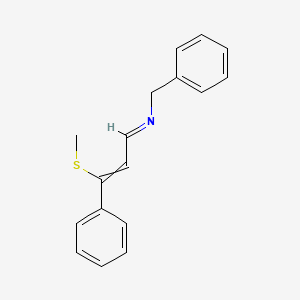
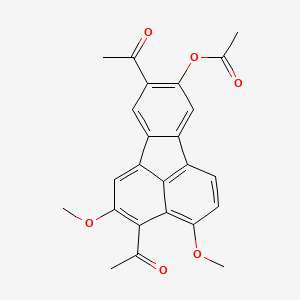
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)


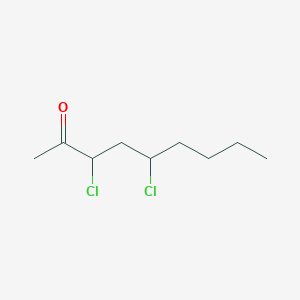
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
